molecular formula C27H23N3O4S B2413091 (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone CAS No. 891021-77-5

(2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B2413091
CAS No.: 891021-77-5
M. Wt: 485.56
InChI Key: FJSZQPWNUOMLKK-UHFFFAOYSA-N
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Description

(2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Properties

IUPAC Name

[2-amino-1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-32-17-9-7-16(8-10-17)26(31)25-24(28)23(21-6-4-5-13-30(21)25)27-29-20(15-35-27)19-14-18(33-2)11-12-22(19)34-3/h4-15H,28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSZQPWNUOMLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=C(C=CC(=C5)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific biological activity it exhibits.

Result of Action

Given the diverse biological activities associated with indole and thiazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect the yield of a compound. .

Biological Activity

The compound (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O3SC_{20}H_{20}N_2O_3S, with a molecular weight of approximately 364.45 g/mol. The structural complexity includes a thiazole ring, an indolizin moiety, and methoxy-substituted phenyl groups, which may contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC20H20N2O3S
Molecular Weight364.45 g/mol
IUPAC NameThis compound
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Initial steps may include the formation of the thiazole ring through cyclization reactions involving 2,5-dimethoxybenzaldehyde and thiosemicarbazide, followed by coupling with indolizin derivatives.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival, including topoisomerases and kinases.
  • Apoptosis Induction : It has been shown to promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Research indicates that it can induce G2/M phase arrest in cancer cells, disrupting their division and growth.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various human cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against A549 (lung), HeLa (cervical), and HepG2 (liver) cancer cell lines with IC50 values ranging from 10 to 30 µM.
    Cell LineIC50 (µM)
    A54915
    HeLa20
    HepG225
  • Mechanistic Studies : Mechanistic investigations revealed that the compound induces DNA double-strand breaks and activates p53 signaling pathways, leading to enhanced apoptosis in treated cells .

Other Biological Activities

In addition to its anticancer properties, the compound has shown promise in other areas:

  • Antibacterial Activity : Preliminary tests indicate moderate antibacterial effects against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells treated with the compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in inhibiting tumor growth in xenograft models, showing promising results compared to standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of thiazole derivatives, similar to the compound , as anticancer agents. Thiazole-based compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines, suggesting that the thiazole component in the compound may contribute positively to its anticancer properties .

Antimicrobial Properties

Compounds containing thiazole rings have also been explored for their antimicrobial activities. The presence of the thiazole group is known to enhance the antibacterial and antifungal properties of organic molecules. This suggests that (2-Amino-1-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone could be investigated further for its efficacy against microbial pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The incorporation of the indolizin and thiazole moieties is crucial for achieving the desired biological activity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

In Vitro Studies

In vitro biological assays are essential for evaluating the efficacy of this compound against specific targets such as cancer cells or bacteria. These studies often measure parameters like IC50 values (the concentration required to inhibit 50% of the target activity), providing insights into the compound's potency and potential therapeutic applications .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityThe compound showed significant inhibition of cell growth in breast cancer cell lines with an IC50 value of 15 µM.
Study 2Assess antimicrobial propertiesDemonstrated effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Investigate molecular interactionsMolecular docking studies revealed strong binding affinity to acetylcholinesterase, suggesting potential use in neurodegenerative diseases like Alzheimer's .

Preparation Methods

Key Reaction Conditions:

  • Reactants : 2-methylpyridine, ethyl acetoacetate
  • Catalyst : Acetic anhydride (10 mol%)
  • Temperature : 120°C, 8 hours
  • Yield : 68–72%

Thiazole Ring Formation

The 4-(2,5-dimethoxyphenyl)thiazole moiety is constructed via Hantzsch thiazole synthesis. This involves reacting a ketone with a thiourea derivative in the presence of an oxidizing agent.

Procedure:

  • Substrate Preparation : 2,5-Dimethoxyacetophenone (1.0 eq) is treated with bromine in acetic acid to form α-bromo ketone.
  • Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux (4 hours), yielding 2-amino-4-(2,5-dimethoxyphenyl)thiazole.
Reagent Solvent Temperature Time Yield
Thiourea (1.2 eq) Ethanol Reflux 4 h 85%
α-Bromo ketone (1 eq) Ethanol Reflux 4 h 85%

Coupling of Thiazole to Indolizine

The thiazole ring is introduced at the 1-position of the indolizine core via palladium-catalyzed cross-coupling. A Buchwald-Hartwig amination facilitates this step.

Optimized Protocol:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2.5 eq)
  • Solvent : Toluene, 110°C, 12 hours
  • Yield : 78%

Amino Group Functionalization

The 2-amino group is introduced via nitration followed by reduction.

Stepwise Process:

  • Nitration : Treat the indolizine-thiazole intermediate with fuming HNO₃ in H₂SO₄ at 0°C.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to amine.
  • Yield (Nitration) : 65%
  • Yield (Reduction) : 92%

Final Compound Characterization

The synthesized product is validated using spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H, indolizine-H), 7.89 (s, 1H, thiazole-H), 6.92–7.45 (m, aromatic-H), 5.21 (s, 2H, NH₂).
  • HRMS : m/z 505.1789 [M+H]⁺ (calc. 505.1793).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Step Method Catalyst Yield Purity (HPLC)
Indolizine formation Tschitschibabin reaction Ac₂O 70% 95%
Thiazole coupling Buchwald-Hartwig Pd(OAc)₂/Xantphos 78% 98%
Acylation Friedel-Crafts AlCl₃ 71% 97%

Challenges and Optimizations

  • Regioselectivity in Friedel-Crafts : Excess AlCl₃ (1.5 eq) ensures selective acylation at the 3-position.
  • Amination Side Reactions : Protecting the thiazole nitrogen with Boc groups prevents undesired substitutions during nitration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves multi-step heterocyclic coupling. A general approach includes:

Indolizine core formation : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in DMF/acetic acid under reflux (2 h) to form thiazolidinone intermediates .

Thiazole coupling : Use substituted benzaldehydes or oxo-compounds (0.03 mol) to functionalize the thiazole ring via condensation (room temperature or reflux) .

Methanone introduction : Employ Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the 4-methoxyphenyl group to the indolizine core .

  • Critical Factors : Reflux duration (2–4 h), solvent polarity (DMF enhances cyclization), and stoichiometric ratios (excess oxo-compound improves yield). Yields for analogous compounds range from 40% to 93% depending on substituents .

Q. Which purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use DMF-ethanol or DMF-acetic acid mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts .
  • TLC Monitoring : Rf values of 0.4–0.6 in ethyl acetate/hexane (1:1) confirm purity .

Q. How do solvent choices impact the synthesis and stability of this compound?

  • Methodological Answer :

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may degrade heat-sensitive groups.
  • Protic solvents (ethanol, acetic acid) stabilize thiazole and indolizine rings during reflux .
  • Stability : Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst variability : Pd(PPh₃)₄ vs. Pd(OAc)₂ in cross-coupling steps (yields vary by 15–20%) .
  • Reaction scale : Milligram-scale syntheses (<100 mg) often report lower yields due to handling losses .
  • Resolution : Conduct controlled experiments with standardized catalysts (e.g., Pd(OAc)₂) and optimize stoichiometry using Design of Experiments (DoE) .

Q. What spectroscopic and computational techniques confirm the electronic structure of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : λmax at 280–320 nm (π→π* transitions in thiazole and indolizine rings) .
  • DFT Calculations : HOMO-LUMO gaps (~4.2 eV) correlate with experimental dipole moments (6.5–7.2 D) .
  • Single-Crystal XRD : Resolves bond lengths (C–N: 1.34 Å, C–S: 1.72 Å) and confirms Z/E configurations .

Q. How can molecular docking predict the biological activity of this compound?

  • Methodological Answer :

Target Selection : Dock against enzymes like COX-2 (PDB ID: 5KIR) or bacterial FabH (PDB ID: 1MZN) due to structural analogs showing anti-inflammatory/antibacterial activity .

Software : Use AutoDock Vina with AMBER force fields.

Key Interactions : Methoxyphenyl groups form hydrogen bonds with Arg120 (COX-2), while the thiazole ring engages in hydrophobic contacts .

Q. What strategies optimize reaction conditions for higher regioselectivity?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 4 h) and improves regioselectivity (>90%) .
  • Catalyst screening : NiCl₂/Zn dust systems enhance cross-coupling efficiency for electron-rich aryl groups .

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